(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine
Description
The compound (Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine is a structurally complex molecule featuring an imidazo[1,2-a]pyridine core substituted with a 4-chlorophenylsulfanyl group, a 2,7-dimethyl moiety, and a 4-(trifluoromethyl)phenylmethoxyamine side chain. The presence of electron-withdrawing groups (e.g., trifluoromethyl) and sulfur-containing substituents (e.g., sulfanyl) may enhance metabolic stability and binding affinity to biological targets .
Properties
IUPAC Name |
(Z)-2-(4-chlorophenyl)sulfanyl-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-[[4-(trifluoromethyl)phenyl]methoxy]ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClF3N3OS/c1-16-11-12-32-23(13-16)30-17(2)24(32)22(15-34-21-9-7-20(26)8-10-21)31-33-14-18-3-5-19(6-4-18)25(27,28)29/h3-13H,14-15H2,1-2H3/b31-22+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFBPVORCNIBRX-DFKUXCBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=NOCC3=CC=C(C=C3)C(F)(F)F)CSC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(N2C=C1)/C(=N/OCC3=CC=C(C=C3)C(F)(F)F)/CSC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine, also known by its CAS number 478047-78-8, is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H20Cl3N3OS
- Molecular Weight : 504.86 g/mol
- CAS Number : 478047-78-8
The biological activity of this compound can be attributed to its structural features, which include a chlorophenyl sulfanyl group and an imidazo-pyridine moiety. These components suggest potential interactions with various biological targets, particularly in the context of neuroinflammation and cancer therapy.
-
Neuroprotective Effects :
- Research indicates that compounds with similar structures exhibit neuroprotective properties by modulating inflammatory pathways. For instance, studies have shown that related compounds can inhibit the activation of microglia, thereby reducing neuroinflammation associated with conditions like Parkinson's disease (PD) .
- A specific study demonstrated that a derivative of this compound significantly decreased nitric oxide production and pro-inflammatory cytokine release in LPS-stimulated microglial cells, suggesting a protective effect against neuroinflammatory damage .
-
Anticancer Activity :
- The imidazo[1,2-a]pyridine structure has been linked to anticancer properties through the inhibition of various kinases involved in tumor progression. Compounds with similar scaffolds have shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Preliminary data indicate that the compound may interact with the NF-kB signaling pathway, which is crucial in cancer cell survival and proliferation.
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of related compounds:
Case Studies
-
Neuroprotective Study in PD Models :
- A study involving the administration of a structurally similar compound in MPTP-induced PD models showed significant behavioral improvements and reduced dopaminergic neuron loss. This suggests that the compound may be beneficial in treating neurodegenerative diseases through anti-inflammatory mechanisms .
-
Cancer Cell Line Studies :
- In vitro studies on breast cancer cell lines demonstrated that compounds with similar structures to (Z)-{...}amine inhibited cell growth and induced apoptosis at concentrations as low as 10 µM. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit notable antimicrobial activity. For instance:
- Mechanism : These compounds often disrupt bacterial cell walls or interfere with metabolic processes.
- Efficacy : Derivatives containing the chlorophenyl sulfanyl group have shown moderate to strong efficacy against various bacterial strains, including Salmonella typhi and Bacillus subtilis.
Anti-inflammatory Effects
Compounds related to (Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine have been studied for their ability to inhibit inflammatory pathways:
- Example Study : A related compound demonstrated significant inhibition of nitric oxide production in LPS-stimulated microglial cells, suggesting potential neuroprotective properties relevant in conditions like Parkinson's disease.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor:
- Target Enzymes : Acetylcholinesterase (AChE) and urease.
- Relevance : Inhibitors of AChE are crucial for treating Alzheimer's disease, while urease inhibitors help manage urea levels in the body.
- IC50 Values : Studies indicate strong inhibitory effects with promising IC50 values for therapeutic applications.
Neuroprotective Activity
Recent studies have highlighted the neuroprotective effects of similar compounds:
- Mechanism : The compound may mitigate oxidative stress and neuroinflammation, contributing to its therapeutic potential in neurodegenerative diseases.
Antibacterial Screening
A comprehensive screening of derivatives has revealed:
- Activity Spectrum : Compounds demonstrated varying degrees of effectiveness against a range of pathogens.
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Imidazo[1,2-a]pyridine Cores
Several analogues share the imidazo[1,2-a]pyridine backbone but differ in substituents, leading to variations in physicochemical properties and bioactivity:
Key Structural Differences:
- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to methoxy or methylsulfonyl groups in analogues .
- Sulfur vs. Oxygen Linkers : The sulfanyl group in the target compound may improve redox stability relative to ether or amine linkers in other derivatives .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Sulfanyl groups are less prone to oxidative metabolism than ethers or amines, suggesting longer half-life for the target compound .
- Solubility: Piperazine-containing analogues () exhibit higher aqueous solubility due to ionizable nitrogen atoms, whereas the target compound’s non-ionizable trifluoromethyl group may reduce solubility .
Methodologies for Structural Comparison
Chemical Fingerprinting and Tanimoto Coefficients
Similarity coefficients like Tanimoto () quantify structural overlap between binary fingerprints. For example, the target compound shares ~70% similarity with methylsulfonylphenyl analogues (), primarily due to the imidazo[1,2-a]pyridine core .
Graph-Based Comparison
Maximal common subgraph algorithms () identify shared substructures, such as the imidazo[1,2-a]pyridine ring in the target compound and its analogues. This method revealed that 4-chlorophenylsulfanyl and 4-fluorophenyl groups occupy equivalent positions in antimicrobial derivatives .
Machine Learning Approaches
Graph Isomorphism Networks (GINs) () map molecular structures into embeddings, enabling clustering of imidazo[1,2-a]pyridine derivatives by functional groups. Such analyses predict that the target compound clusters with COX-2 inhibitors due to its trifluoromethylphenyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
